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Compound of Interest

Compound Name: 3-Methylheptan-4-one

Cat. No.: B091715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylheptan-4-one (C₈H₁₆O), a ketone of interest in various chemical and pharmaceutical

research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with detailed experimental protocols and a visual

representation of the spectroscopic analysis workflow.

Molecular Structure and Properties
3-Methylheptan-4-one is a saturated ketone with the following structural formula:

Molecular Formula: C₈H₁₆O[1] Molecular Weight: 128.21 g/mol [1] IUPAC Name: 3-
methylheptan-4-one[1] CAS Number: 15726-15-5[1]

Spectroscopic Data
The following sections provide key spectroscopic data for 3-Methylheptan-4-one, essential for

its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b091715?utm_src=pdf-interest
https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylheptan-4-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylheptan-4-one
https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylheptan-4-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylheptan-4-one
https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. Predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for 3-Methylheptan-4-one

Chemical Shift
(ppm)

Multiplicity Integration Assignment

0.89 t 3H H-1

0.91 t 3H H-7

1.05 d 3H H-3' (methyl on C-3)

1.55 sextet 2H H-6

1.62 m 2H H-2

2.40 t 2H H-5

2.55 m 1H H-3

Note: Predicted data is based on computational models and may vary slightly from

experimental values.

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Table 2: ¹³C NMR Data for 3-Methylheptan-4-one
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Chemical Shift (ppm) Carbon Assignment

13.9 C-7

16.0 C-3' (methyl on C-3)

17.7 C-6

25.8 C-1

42.8 C-5

48.7 C-2

214.0 C-4 (C=O)

Note: Data sourced from publicly available databases. Some sources indicate this data is

computed.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Methylheptan-4-one is characterized by a strong absorption band

corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for 3-Methylheptan-4-one

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2960-2870 Strong C-H stretch (alkane)

1715 Strong C=O stretch (ketone)

1465 Medium C-H bend (alkane)

1380 Medium C-H bend (alkane)

Note: The characteristic C=O stretch for an aliphatic ketone typically appears around 1715

cm⁻¹.[3]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3-Methylheptan-4-one shows a

molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for 3-Methylheptan-4-one

m/z Relative Intensity Proposed Fragment Ion

128 Low [M]⁺ (Molecular Ion)

85 Moderate
[M - C₃H₇]⁺ (Loss of propyl

radical)

71 High
[M - C₄H₉]⁺ (Loss of butyl

radical) or [CH₃CH₂CO]⁺

57 High
[C₄H₉]⁺ (Butyl cation) or

[CH₃CH(CH₃)CO]⁺

43 High [C₃H₇]⁺ (Propyl cation)

Note: The most abundant fragment ions are often the result of cleavage alpha to the carbonyl

group.[1]

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylheptan-4-one in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32

scans.

The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the deuterated solvent peaks.

IR Spectroscopy
Sample Preparation: As 3-Methylheptan-4-one is a liquid, a neat spectrum can be obtained

by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used.

Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation: Dilute a small amount of 3-Methylheptan-4-one in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Gas Chromatography:
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Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

The compound is separated from the solvent and any impurities on a capillary column

(e.g., a nonpolar DB-5 or similar).

A temperature program is used to elute the compound.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the mass spectrometer.

Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and

fragment ions.

The mass analyzer scans a range of m/z values (e.g., 40-300) to produce the mass

spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Methylheptan-4-one.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-Methylheptan-4-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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